3-Methylpentan-2-amine

Catalog No.
S674801
CAS No.
35399-81-6
M.F
C6H15N
M. Wt
101.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylpentan-2-amine

CAS Number

35399-81-6

Product Name

3-Methylpentan-2-amine

IUPAC Name

3-methylpentan-2-amine

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

InChI

InChI=1S/C6H15N/c1-4-5(2)6(3)7/h5-6H,4,7H2,1-3H3

InChI Key

ZFAGOADKDXXTSV-UHFFFAOYSA-N

SMILES

CCC(C)C(C)N

Canonical SMILES

CCC(C)C(C)N

They also play a crucial role in the formation of amino acids, the building blocks of proteins In the field of organic chemistry, amines can act as a base in many reactions, accepting a proton to form ammonium ions.

3-Methylpentan-2-amine is an organic compound with the molecular formula C6H15N. It is categorized as a branched-chain secondary amine, characterized by a methyl group attached to the third carbon of a pentane chain, with an amine functional group on the second carbon. This compound is notable for its versatility in organic synthesis and various industrial applications, including its role as a building block in the production of pharmaceuticals and agrochemicals .

  • Oxidation: It can be oxidized to produce nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield primary amines or other derivatives, with reducing agents such as lithium aluminum hydride or sodium borohydride being typically employed.
  • Substitution: It participates in nucleophilic substitution reactions, where the amine group may be replaced by various functional groups, often using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

  • From Oxidation: Nitroso or nitro compounds.
  • From Reduction: Primary amines or reduced derivatives.
  • From Substitution: Alkylated or acylated amines.

The biological activity of 3-Methylpentan-2-amine has been a subject of interest due to its potential therapeutic applications. Research indicates that it may interact with various biomolecules, suggesting possible roles in medicinal chemistry. The compound can act as a ligand for specific receptors, which could lead to its use in drug development. Its hydrophobic hydrocarbon chain combined with a hydrophilic amine group gives it unique amphiphilic properties, making it suitable for applications in material science and biochemistry.

3-Methylpentan-2-amine can be synthesized through several methods:

  • Reductive Amination: This involves reacting 3-methylpentan-2-one with ammonia or an amine in the presence of reducing agents like sodium cyanoborohydride.
  • Catalytic Hydrogenation: Industrially, it can be produced from 3-methylpentanenitrile using metal catalysts such as palladium on carbon under high pressure and temperature conditions .

The compound has diverse applications across multiple fields:

  • Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic roles and as intermediates in drug synthesis.
  • Industrial Use: Employed in the production of agrochemicals, dyes, and surfactants due to its unique chemical properties .

Studies on the interactions of 3-Methylpentan-2-amine with biological systems indicate that it can bind to various molecular targets, enhancing its potential use in pharmacology. The presence of the amine group allows it to act as a nucleophile, facilitating reactions with electrophiles and contributing to its reactivity in biological contexts. Further research is needed to fully elucidate the mechanisms through which this compound exerts its effects at the molecular level.

3-Methylpentan-2-amine can be compared with several structurally similar compounds, each exhibiting unique properties:

Compound NameStructureKey Differences
2-Methylpentan-2-amineSimilar carbon skeletonMethyl group at different position
3-Methylpentan-1-amineSimilar carbon skeletonPrimary amine instead of secondary
2-Amino-3-methylpentanoic acidContains a carboxyl groupAn amino acid structure differing from an amine

These comparisons highlight the uniqueness of 3-Methylpentan-2-amine in terms of its reactivity and potential applications within organic synthesis and medicinal chemistry . Each compound's distinct functional groups influence their chemical behavior and suitability for specific applications.

XLogP3

1.4

Other CAS

35399-81-6

Dates

Last modified: 08-15-2023

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